molecular formula C14H9Cl2NO B14360493 5,9-Dichloro-2-methoxyacridine CAS No. 92150-78-2

5,9-Dichloro-2-methoxyacridine

Cat. No.: B14360493
CAS No.: 92150-78-2
M. Wt: 278.1 g/mol
InChI Key: DPSBKDZOJGTWQQ-UHFFFAOYSA-N
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Description

5,9-Dichloro-2-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO. It is a derivative of acridine, a class of compounds known for their planar, tricyclic structure. Acridines are often studied for their biological activities, including mutagenic and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,9-Dichloro-2-methoxyacridine can be synthesized through various methods. One common approach involves the reaction of 5,9-dichloroacridine with methanol in the presence of a base. The reaction typically requires heating and can be carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5,9-Dichloro-2-methoxyacridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,9-Dichloro-2-methoxyacridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with DNA and potential mutagenic effects.

    Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,9-Dichloro-2-methoxyacridine involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can lead to mutations and cell death, making it a potential anticancer agent. The compound may also inhibit specific enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • 6,9-Dichloro-2-methoxyacridine
  • 9-Chloroacridine
  • Acridine

Uniqueness

5,9-Dichloro-2-methoxyacridine is unique due to the specific positioning of the chlorine and methoxy groups on the acridine ring. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other acridine derivatives .

Properties

CAS No.

92150-78-2

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

5,9-dichloro-2-methoxyacridine

InChI

InChI=1S/C14H9Cl2NO/c1-18-8-5-6-12-10(7-8)13(16)9-3-2-4-11(15)14(9)17-12/h2-7H,1H3

InChI Key

DPSBKDZOJGTWQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)Cl

Origin of Product

United States

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